2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8-11(10-4-3-7-15-10)9(2)14(13-8)6-5-12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKFZSZBKKVJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine , also known as F2198-8598 , belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 225.32 g/mol. The structure features a pyrazole ring substituted with a thiophene group, which enhances its biological activity through potential interactions with various biological targets.
The biological activity of pyrazole derivatives often involves modulation of specific molecular targets such as enzymes and receptors. The presence of the thiophene ring may contribute to increased lipophilicity, facilitating better membrane penetration and interaction with cellular components. The compound's mechanism is hypothesized to involve:
- Enzyme Inhibition : Interference with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that mediate cellular signaling pathways.
Biological Activity
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 3,5-dimethylpyrazole demonstrated IC50 values of 5.35 μM against HepG2 (liver carcinoma) and 8.74 μM against A549 (lung carcinoma) cells, indicating potent antitumor properties compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| 3,5-Dimethylpyrazole Derivative | HepG2 | 5.35 | |
| 3,5-Dimethylpyrazole Derivative | A549 | 8.74 | |
| Cisplatin | HepG2 | 3.78 | |
| Cisplatin | A549 | 6.39 |
Case Studies
Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Anticancer Properties : A study demonstrated that novel pyrazole derivatives showed promising anticancer activities against liver and lung carcinoma cell lines with low toxicity towards normal cells .
- Anti-inflammatory Effects : Pyrazoles have been noted for their anti-inflammatory properties in various preclinical models, suggesting potential use in treating inflammatory diseases .
- Synthetic Pathways : The synthesis of such compounds typically involves multi-step organic reactions including the formation of the pyrazole core followed by thiophene substitution and functional group modifications.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazole ring significantly influence molecular properties. Below is a comparative analysis of key analogs:
*Calculated based on formula C₁₁H₁₅N₃S.
Key Observations :
- Thiophene vs. C–H···O hydrogen bonds) .
- Amine vs. Ketone : The ethanamine side chain in the target compound likely increases aqueous solubility and bioavailability relative to the ketone in ’s compound, which may enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
